7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one
Description
7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine core substituted with chlorine at position 7 and a methyl group at position 1. This scaffold is notable for its diverse pharmacological applications, including antimicrobial, antiviral, and kinase inhibitory activities . The compound is synthesized via practical routes starting from aldehyde precursors, such as 2-chloro-4-(methylamino)nicotinaldehyde, followed by halogenation and cyclization steps . Its structural uniqueness lies in the positioning of nitrogen atoms in the 1,8-naphthyridine system, which influences electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
7-chloro-1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVRFOUXPZFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Cross-Coupling Reactions
The 7-chloro substituent serves as a key site for palladium-catalyzed cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 90°C for 12 hours, yielding 7-aryl derivatives. Yields range from 65–85% depending on steric and electronic factors .
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Buchwald-Hartwig Amination : Substitutes chlorine with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in dioxane at 100°C, achieving 70–90% conversion .
Table 1: Cross-Coupling Reaction Outcomes
Nucleophilic Substitution
The chlorine atom undergoes nucleophilic displacement under varying conditions:
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Hydrolysis : Heating with NaOH (1M) in dioxane/water (4:1) at 80°C for 6 hours produces 7-hydroxy-1-methylnaphthyridinone (85% yield) .
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Thiolation : Treatment with thiourea in DMF at 120°C generates the 7-mercapto derivative (60–75% yield) .
Functionalization via Oxidation/Reduction
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Oxidation : Selenium dioxide in dioxane selectively oxidizes the methyl group to a carbonyl, forming 7-chloro-1,8-naphthyridine-2,4-dione (70% yield) .
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Reduction : Sodium borohydride in methanol reduces the carbonyl to a hydroxyl group, yielding 7-chloro-1-methyl-1,8-naphthyridin-2-ol (80% yield) .
Coordination Chemistry
The naphthyridine core acts as a bidentate ligand for transition metals:
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Cu(I) Complexes : Forms stable complexes with triphenylphosphine, exhibiting strong intermolecular hydrogen bonding (N–H⋯N interactions) .
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Pb(II) Coordination : Binds via nitrogen and oxygen atoms, confirmed by X-ray crystallography with bond lengths of 2.45–2.60 Å .
Biological Activity Modulation
Derivatives show enhanced antimicrobial activity when functionalized:
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one derivatives have been studied for their antitumor properties. Notably, compounds within the naphthyridine class are known for their ability to inhibit tumor growth. Research indicates that these compounds can act as antitumor agents against various neoplasms, including melanoma and gastrointestinal stromal tumors (GIST) . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antiallergy Agents
This compound has also been investigated for its potential as an antiallergy agent. Substituted 1,8-naphthyridin-2(1H)-ones have been shown to inhibit the release of SRS-A (Slow Reacting Substance of Anaphylaxis), which is involved in allergic reactions. This suggests that derivatives of 7-chloro-1-methyl-1,8-naphthyridin-2(1H)-one could be developed into therapeutic agents for managing allergic conditions .
Cardiovascular Applications
Another significant application lies in cardiovascular medicine. Certain naphthyridine derivatives have been linked to beneficial effects in treating cardiovascular diseases. Their ability to modulate vascular responses and influence blood pressure regulation makes them candidates for further research in this area .
Coordination Chemistry
Metal Complexes
7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one acts as a polydentate ligand in coordination chemistry. Its nitrogen donor atoms allow it to form stable complexes with various metals. These metal complexes exhibit interesting catalytic and fluorescence properties, making them valuable in both industrial and research settings . The ability of these complexes to exhibit biocompatibility further enhances their potential applications in biomedicine.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,8-Naphthyridin-2(1H)-one Derivatives
4-Chloro-1,8-naphthyridin-2(1H)-one (CAS 59514-93-1)
- Structural Differences : Lacks the 1-methyl group and has a chlorine substituent at position 4 instead of 5.
- Properties : Molecular weight 180.59 g/mol (C₈H₅ClN₂O), with a planar aromatic system that enhances stacking interactions in DNA-targeting applications .
- Applications : Used as a precursor in kinase inhibitor synthesis but shows lower potency compared to 7-chloro derivatives due to altered substituent positioning .
1-Hydroxy-1,8-naphthyridin-2(1H)-one
- Structural Differences : Features a hydroxyl group at position 1 instead of a methyl group.
- Pharmacological Activity: Exhibits antiviral activity against poxvirus resolvase via metal-chelating interactions (IC₅₀: 10–80 nM) . SAR studies indicate that electron-withdrawing groups (e.g., Cl, NO₂) enhance potency by stabilizing enzyme-inhibitor complexes .
Isomeric Naphthyridinones: 1,5- vs. 1,8-Naphthyridin-2(1H)-ones
- 1,5-Naphthyridin-2(1H)-ones: Structural Variance: Nitrogen atoms at positions 1 and 5 instead of 1 and 6. Activity: Demonstrated 10³-fold lower inhibitory activity against c-Src kinase compared to 1,6-naphthyridinones, highlighting the critical role of nitrogen positioning in kinase binding .
- 1,6-Naphthyridin-2(1H)-ones :
Quinolin-2(1H)-one Derivatives
- Structural Comparison: The quinolinone core replaces the 1,8-naphthyridine system, reducing aromatic nitrogen content.
- Pharmacological Profile: CB2 Receptor Affinity: Quinolin-2-one-3-carboxamides (e.g., compound 75) exhibit higher CB2 binding affinity (Ki < 1 nM) and selectivity over CB1 compared to 1,8-naphthyridinone analogs, likely due to reduced steric hindrance . Lipophilicity: Quinolinone derivatives show lower logP values, improving pharmacokinetic profiles .
Key Research Findings
Synthetic Accessibility: 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is synthesized efficiently from 2-chloro-4-(methylamino)nicotinaldehyde, enabling scalable production for drug discovery .
Biological Selectivity: The 1,8-naphthyridinone scaffold shows moderate selectivity for CB2 receptors but is outperformed by quinolinone derivatives in both affinity and metabolic stability . In kinase inhibition, 1,6-naphthyridinones are superior to 1,8-isomers due to optimal nitrogen positioning for H-bonding .
Antiviral Mechanisms : 1-Hydroxy derivatives inhibit viral enzymes via metal chelation, a mechanism shared with HIV integrase inhibitors like raltegravir .
Biological Activity
7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves cyclization reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization in the presence of a base. Industrial production often utilizes optimized reaction conditions for high yield and purity, employing techniques such as continuous flow reactors.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chloro group at the 7-position and a methyl group at the 1-position of the naphthyridine ring, which influence its biological activity and reactivity.
Antimicrobial Properties
Research has demonstrated that 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. A study indicated that derivatives of naphthyridine compounds showed good antibacterial properties comparable to established antibiotics like ciprofloxacin and ofloxacin against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of several naphthyridine derivatives. The results showed that 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one demonstrated effective inhibition against resistant strains, highlighting its potential as a candidate for developing new antimicrobial agents .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one | Moderate | High |
| Ciprofloxacin | High | High |
| Ofloxacin | High | Moderate |
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. Studies have suggested that naphthyridine derivatives can act as inhibitors of various cancer cell lines by targeting specific molecular pathways involved in tumor growth.
The mechanism through which 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one exerts its anticancer effects is believed to involve interaction with cellular enzymes and receptors that regulate cell proliferation and apoptosis .
Summary of Biological Activities
The biological activities of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; comparable to ciprofloxacin. |
| Anticancer | Potential inhibitor of cancer cell proliferation through enzyme interaction. |
Q & A
Q. What are the common synthetic routes to 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via halogenation of precursor naphthyridinones. For example, 1,8-naphthyridin-2(1H)-one derivatives undergo chlorolysis using phosphoryl chloride (POCl₃) under reflux, achieving high yields (84%) by replacing hydroxyl or other substituents with chlorine . Alternative methods include cyclization reactions using substrates like trichloro-dicyanohexanoyl chloride in the presence of HCl and dibutyl ether at 140°C, yielding dichloro-naphthyridinones (78%) . Reaction optimization should focus on temperature, solvent polarity, and stoichiometry of halogenating agents.
Q. How can the molecular structure of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one derivatives be confirmed experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, as demonstrated for analogous compounds like 7-amino-1,8-naphthyridin-2(1H)-one monohydrate (R factor = 0.063) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., MS m/z 426 M⁺ for related naphthyridine derivatives) and NMR spectroscopy to resolve regiochemical ambiguities.
Q. What safety protocols are critical when handling halogenated naphthyridinones like 7-Chloro-1-methyl derivatives?
Key protocols include using personal protective equipment (PPE), working in fume hoods, and avoiding inhalation/contact. Storage in dry, airtight containers under inert atmospheres prevents decomposition . Reactions involving POCl₃ require strict moisture control to avoid exothermic side reactions .
Advanced Research Questions
Q. How can regioselectivity be controlled during substitution reactions on the naphthyridine core?
Regioselectivity depends on reaction conditions and directing groups. For example, acylation of 5,7-dimethyl-1,8-naphthyridin-2(1H)-one with butyllithium and benzonitrile yields 5-methyl-7-phenacyl derivatives, while sodium amide/ammonia favors isomerization to 7-methyl-5-phenacyl products (49% yield) . Computational modeling of electron density distribution can predict reactive sites, aiding in rational design.
Q. What strategies resolve contradictions in reaction outcomes, such as unexpected isomer ratios during nitration?
Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with HNO₃/H₂SO₄ produces a 3:2 mixture of meta- and para-nitro isomers (84% yield). Adjusting nitric acid concentration or reaction time can shift selectivity, but steric and electronic factors dominate . Kinetic vs. thermodynamic control should be investigated via time-resolved spectroscopy or DFT calculations.
Q. How do halogen substituents influence pharmacological activity in naphthyridine derivatives?
Chlorine at the 7-position enhances electrophilic character, improving binding to biological targets. For example, 6-(4-hydroxy-7-methyl-2-phenyl-naphthyridin-3-yl)dihydropyrimidinones show cytotoxic activity against MCF7 cells (IC₅₀ data inferred from structural analogs) . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro screening.
Q. What mechanistic insights explain the efficiency of chlorolysis in synthesizing halogenated naphthyridines?
Chlorolysis with POCl₃ proceeds via nucleophilic attack at electron-deficient positions, facilitated by the formation of reactive intermediates (e.g., oxophosphonium ions). The addition of DMF as a catalyst enhances electrophilicity, enabling efficient displacement of hydroxyl groups . Isotopic labeling studies (e.g., ¹⁸O tracking) can clarify mechanistic pathways.
Q. How can crystallization conditions be optimized for X-ray analysis of naphthyridinone derivatives?
Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at low temperatures (113 K) yields high-quality crystals, as seen in 7-amino-naphthyridinone monohydrate . Supersaturation control and seeding techniques minimize defects. Pairing XRD with Hirshfeld surface analysis validates intermolecular interactions.
Q. What challenges arise in functionalizing the 1-methyl group of 7-Chloro-1-methyl-naphthyridinones?
The methyl group at N1 is sterically hindered, limiting direct modification. Indirect strategies include dealkylation-realkylation or using protective groups during synthesis. For instance, 1-butyl-4-chloro-3-nitro-naphthyridinone undergoes Pd-catalyzed Suzuki coupling to introduce aryl groups (86% yield) , but analogous reactions on 1-methyl derivatives require tailored ligands to avoid steric clashes.
Q. How do solvent and temperature affect the stability of 7-Chloro-1-methyl-naphthyridinones in long-term storage?
Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) reveal degradation pathways like hydrolysis of the lactam ring. Anhydrous storage with desiccants (e.g., silica gel) and inert gas purging extends shelf life. HPLC-MS monitoring identifies degradation products, guiding formulation adjustments .
Methodological Notes
- Data Contradiction Analysis : Compare reaction outcomes under varied conditions (e.g., vs. 10) using kinetic profiling.
- Experimental Design : Prioritize DOE (Design of Experiments) for multi-step syntheses to isolate critical variables.
- Advanced Characterization : Combine XRD, NMR, and computational models (e.g., DFT) for comprehensive structural elucidation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
